Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexane ring, a dimethylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone, which undergoes a reaction with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)ethyl-2-oxocyclopentane-1-carboxylate
- Methyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
- Propyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and the cyclohexane ring structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
80649-58-7 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-4-17-12(16)13(9-10-14(2)3)8-6-5-7-11(13)15/h4-10H2,1-3H3 |
InChI Key |
OMBYDIZCDUJONA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.